ML337 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) []. This classification signifies its ability to bind to the mGlu3 receptor at a site distinct from the glutamate binding site, thereby decreasing the receptor's activity. ML337 exhibits high selectivity for mGlu3 over the closely related mGlu2 receptor []. This selectivity is crucial for research aiming to isolate the specific roles and therapeutic potential of mGlu3 in various physiological and pathological processes.
A multidimensional, iterative parallel synthesis approach was employed to develop ML337 []. This strategy likely involved the simultaneous synthesis and screening of multiple structural analogs, facilitating the rapid identification of compounds with desired properties, such as high selectivity and potency for mGlu3. During optimization, deuterium atoms were incorporated into the structure to address a metabolic soft spot, leading to improved in vitro and in vivo clearance rates [].
ML337 functions as a negative allosteric modulator (NAM) of the mGlu3 receptor []. This means it binds to a site on the mGlu3 receptor distinct from the glutamate binding site. This binding event allosterically modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing its signaling activity. This mechanism of action makes ML337 a valuable tool for investigating the physiological roles of mGlu3 and its potential as a therapeutic target for various neurological and psychiatric disorders.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7